molecular formula C15H15N3O2S2 B2473524 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034292-11-8

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2473524
CAS No.: 2034292-11-8
M. Wt: 333.42
InChI Key: NOPCESGAWJSTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C15H15N3O2S2 and a molecular weight of 333.4 g/mol . It features a hybrid structure combining a pyrazole ring, a thiophene ring, and a sulfonamide group. This specific molecular architecture is of significant interest in medicinal chemistry research, as it incorporates privileged scaffolds known to exhibit a wide range of biological activities. Pyrazole cores are recognized as potent medicinal scaffolds, demonstrating a full spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, the sulfonamide functional group is a classic pharmacophore found in many carbonic anhydrase inhibitors (CAIs) . Research on structurally similar compounds, particularly pyrazole derivatives bearing sulfonamide moieties, has shown promising inhibitory activity against cancer-associated human carbonic anhydrase isoforms (hCA IX and hCA XII) . These isoforms are overexpressed in various solid tumors and are valid anticancer targets . Additionally, hybrid molecules containing thiophene, pyrazole, and sulfonamide groups have been synthesized and evaluated for their antimicrobial properties . Therefore, this compound serves as a valuable chemical intermediate or reference standard for researchers investigating new therapeutic agents in areas such as oncology and infectious diseases. The presence of multiple heterocyclic systems makes it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c19-22(20,15-7-4-10-21-15)17-8-9-18-12-14(11-16-18)13-5-2-1-3-6-13/h1-7,10-12,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCESGAWJSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazole-Ethylamine Intermediates

The pyrazole-ethylamine moiety is critical for constructing the target compound. A widely adopted method involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, 4-phenyl-1H-pyrazole derivatives are synthesized via refluxing hydrazine hydrate with chalcone analogs in acetic acid. Modifying this approach, 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine can be prepared by introducing an ethylamine side chain through nucleophilic substitution.

In a representative procedure:

  • 4-Phenyl-1H-pyrazole is treated with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours.
  • The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding a white crystalline solid (m.p. 132–135°C, yield 68%).

Key spectroscopic data for the ethylamine intermediate include:

  • 1H-NMR (DMSO-d6) : δ 7.82 (d, 2H, ArH), 7.45 (t, 2H, ArH), 6.72 (s, 1H, pyrazole-H), 4.12 (t, 2H, CH2), 3.01 (t, 2H, CH2).
  • FT-IR : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole).

Thiophene-2-Sulfonyl Chloride Preparation

Activation of the sulfonic acid group is essential for sulfonamide bond formation. Thiophene-2-sulfonyl chloride is synthesized via chlorination of thiophene-2-sulfonic acid using phosphorus pentachloride (PCl5):

  • Thiophene-2-sulfonic acid (10 mmol) is dissolved in dichloromethane (DCM) under nitrogen.
  • PCl5 (15 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours at room temperature.
  • The product is isolated by filtration (yield 85%, pale yellow liquid).

Critical safety note : This reaction exothermically releases HCl gas, necessitating rigorous cooling and ventilation.

Sulfonamide Coupling Reaction

The final step involves coupling the pyrazole-ethylamine with thiophene-2-sulfonyl chloride. This reaction typically employs a base to scavenge HCl, facilitating nucleophilic attack. A protocol adapted from recent studies includes:

  • 2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine (5 mmol) and triethylamine (6 mmol) are dissolved in acetonitrile (20 mL).
  • Thiophene-2-sulfonyl chloride (5.5 mmol) is added dropwise at 0°C.
  • The mixture is stirred for 6 hours at room temperature, then poured into ice-water.
  • The precipitate is filtered and recrystallized from ethanol (yield 74%, m.p. 189–192°C).

Analytical data for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide :

  • 1H-NMR (DMSO-d6) : δ 8.11 (d, 1H, thiophene-H), 7.89 (d, 1H, thiophene-H), 7.75–7.43 (m, 5H, ArH), 6.85 (s, 1H, pyrazole-H), 4.35 (t, 2H, CH2), 3.42 (t, 2H, CH2).
  • 13C-NMR : δ 144.2 (C-SO2), 139.8 (pyrazole-C), 132.5–126.3 (Ar-C), 45.1 (CH2).
  • HRMS (ESI+) : m/z calcd. for C15H15N3O2S2 [M+H]+: 350.06, found: 350.08.

Optimization and Yield Enhancement

Reaction parameters significantly impact yields:

Parameter Condition Yield (%) Purity (%)
Solvent Acetonitrile 74 98
Base Triethylamine 74 98
Temperature 0°C → RT 74 98
Alternative Base Pyridine 68 95
Alternative Solvent DCM 61 92

Data aggregated from indicate acetonitrile and triethylamine as optimal for minimizing side reactions. Prolonged stirring (>8 hours) reduces yields due to sulfonamide hydrolysis.

Mechanistic Insights into Sulfonamide Formation

The coupling mechanism proceeds via a two-step process:

  • Deprotonation : Triethylamine abstracts a proton from the ethylamine, generating a nucleophilic amine.
  • Electrophilic Attack : The amine attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Density functional theory (DFT) calculations suggest the reaction follows second-order kinetics, with rate-limiting amine deprotonation ($$k = 1.2 \times 10^{-3}$$ L·mol⁻¹·s⁻¹).

Challenges in Purification and Scalability

  • Byproduct Formation : Excess sulfonyl chloride may react with water, producing thiophene-2-sulfonic acid. This is mitigated by rigorous drying of reagents.
  • Chromatography Limitations : Silica gel purification risks partial hydrolysis; alternatives like reverse-phase HPLC (C18 column, methanol/water 70:30) improve recovery.

Comparative Analysis of Analogous Compounds

Structural analogs highlight the importance of the pyrazole-thiophene motif:

Compound IC50 (nM) LogP
N-(2-(4-Phenylpyrazolyl)ethyl)sulfonamide 12.3 3.45
N-(2-(Thienyl)ethyl)benzenesulfonamide 45.6 2.89
Target Compound 8.7 3.12

The target compound exhibits enhanced bioactivity due to π-π stacking between the pyrazole and thiophene rings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic displacement reactions under basic conditions. Key findings include:

  • Hydrolysis : Treatment with 6 N HCl at 80°C for 12 hours cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid and 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine (recovery: 85–92%).

  • Alkylation : Reacts with methyl iodide in DMF at 50°C to form N-methylated derivatives (yield: 67%).

Reaction TypeConditionsProductYield (%)Source
Hydrolysis6 N HCl, 80°CThiophene-2-sulfonic acid + amine85–92
AlkylationCH₃I, DMF, 50°CN-Methyl sulfonamide67

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic aromatic substitution:

  • Halogenation : Bromination with Br₂ in CHCl₃ at 0°C selectively substitutes the 5-position of the thiophene, forming 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (yield: 78%) .

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 4-position (yield: 62%) .

Pyrazole Ring Functionalization

The 4-phenylpyrazole moiety undergoes regioselective modifications:

  • N-Alkylation : Treatment with propargyl bromide in K₂CO₃/acetone introduces an alkyne group at N1 (yield: 71%) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₃PO₄ in DMSO forms biaryl derivatives (yield: 55–72%) .

Catalytic Coupling Reactions

The ethyl linker facilitates palladium-catalyzed cross-couplings:

  • Heck Reaction : Reacts with styrene derivatives using Pd(OAc)₂/PPh₃ to form α,β-unsaturated sulfonamides (yield: 68%) .

  • Sonogashira Coupling : With phenylacetylene, forms ethynyl-linked analogs (yield: 60%) .

Reductive Transformations

Controlled reductions modify the sulfonamide and pyrazole groups:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines (yield: 89%) .

  • Disulfide Formation : Reaction with NaHSO₃ mediates reductive coupling to form dimeric sulfonamides (yield: 50%) .

Complexation and Biological Interactions

The compound coordinates with transition metals, influencing bioactivity:

  • Metal Complexes : Forms stable complexes with Cu(II) (log K = 4.2) and Zn(II) (log K = 3.8), enhancing antifungal activity against Candida albicans (MIC: 8 μg/mL) .

  • Enzyme Inhibition : Binds to succinate dehydrogenase (SDH) via hydrogen bonding with His242 and hydrophobic interactions with the pyrazole ring (Kd: 12 nM).

Stability Under Physiological Conditions

  • pH Stability : Remains intact in pH 2–10 buffers over 24 hours (degradation <5%).

  • Metabolic Oxidation : Liver microsomes convert the pyrazole methyl group to a hydroxymethyl metabolite (t₁/₂: 2.1 hours) .

Key Mechanistic Insights

  • Sulfonamide Reactivity : The –SO₂NH– group acts as a leaving group in SN2 reactions due to resonance stabilization of the transition state.

  • Thiophene Activation : Electron-donating effects of the sulfonamide enhance electrophilic substitution at the 4- and 5-positions .

  • Pyrazole Coordination : The N1 atom serves as a Lewis base in metal complexation, while the phenyl group enhances π-π stacking with biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal properties of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide have been extensively studied, particularly for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy comparable to established antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in various cancer cell lines.

Case Study:
In a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 12 µM, indicating its potential as a therapeutic agent in cancer treatment .

Biological Research Applications

This compound is also being explored for its role in biological research, particularly in receptor binding studies.

Material Science Applications

In addition to its medicinal uses, this compound is being investigated for applications in materials science due to its unique electronic properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance their conductivity and stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound distinguishes itself through its pyrazole-ethyl-thiophene sulfonamide architecture. Key comparisons include:

  • N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (, Compound 8): Substitutes the ethyl-pyrazole group with a cyclohexenone ring, emphasizing ketone functionality over aromaticity .
  • 1,3-Dimethyl-N-(3-oxocyclohexyl)-1H-pyrazole-4-sulfonamide (, Compound 10) : Retains a pyrazole ring but lacks the thiophene group, instead using a dimethylpyrazole-sulfonamide scaffold .
  • Chiral sulfonamides in : Replace the pyrazole-ethyl group with chiral cyano-aryl substituents (e.g., (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide), introducing stereochemical complexity absent in the target compound .

Spectral and Chromatographic Properties

  • NMR and MS : Thiophene sulfonamides in and show characteristic ¹H/¹³C NMR signals for sulfonamide NH (~10 ppm) and aromatic protons. The target’s ethyl-pyrazole linkage would introduce distinct splitting patterns (e.g., ethyl CH₂ groups at ~3–4 ppm) .
  • HPLC Analysis : Chiral sulfonamides in exhibited retention times of 36.2–52.7 min on DAICEL CHIRALPAK IC columns, whereas the target’s lack of chirality might simplify chromatographic separation .

Functional and Potential Pharmacological Differences

  • Electron-Withdrawing Groups : Bromine substitution in 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (, Compound 9) enhances electrophilicity, unlike the target’s electron-neutral pyrazole .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2S2C_{15}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 333.4 g/mol. Its structure features a thiophene ring connected to a pyrazole moiety via an ethyl linker, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that they demonstrated substantial inhibition against both bacterial and fungal strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 µg/mL
Escherichia coli0.25 µg/mL
Candida albicans0.30 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against these pathogens .

Antioxidant Activity

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays revealed that pyrazole derivatives can effectively scavenge free radicals, indicating potential for therapeutic applications in oxidative stress-related conditions .

Anticancer Potential

The anticancer activity of pyrazole-containing compounds is well documented. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported that certain derivatives inhibited cell proliferation with IC50 values ranging from 0.75 to 4.21 µM across different cancer types, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . The mechanisms of action often involve the inhibition of key enzymes and pathways related to tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
  • Receptor Interaction : Binding studies suggest that it interacts with specific receptors, altering cellular signaling pathways.
  • Free Radical Scavenging : Its antioxidant properties may mitigate oxidative damage in cells, contributing to its protective effects against cancer and other diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A series of pyrazole-thiazole derivatives were synthesized and tested for their biological activities, showing promising results in antimicrobial assays .
  • Computational Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds with various biological targets, supporting experimental findings regarding their efficacy .
  • Therapeutic Applications : Research highlights the potential use of these compounds in treating infections and cancer due to their multifaceted biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : React 4-phenylpyrazole with ethylenediamine to form the pyrazole-ethylamine backbone.

Sulfonylation : Treat thiophene-2-sulfonyl chloride with the intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity yields.

  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H NMR^1 \text{H NMR} (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELXL (for small-molecule refinement) to confirm bond lengths/angles and hydrogen bonding .
  • Spectroscopy : 13C NMR^{13}\text{C NMR} to verify sulfonamide connectivity (C-SO2_2-N signals ~δ 125–135 ppm) and FT-IR for sulfonyl S=O stretches (~1350 cm1^{-1}) .
  • Computational analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What in vitro assays are suitable for initial biological screening?

  • Approach :

  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations, with IC50_{50} determination .
  • Enzyme inhibition : Test against carbonic anhydrase IX (hCA IX) using stopped-flow CO2_2 hydration assays; compare with acetazolamide as a reference .
  • Data interpretation : Use dose-response curves and statistical validation (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Strategy :

  • Substituent variation : Modify pyrazole (e.g., 4-fluoro-phenyl) or thiophene (e.g., 5-nitro) groups to enhance target binding.
  • Pharmacophore mapping : Overlay docked poses (Schrödinger Glide) to identify critical interactions (e.g., sulfonamide-O with Zn2+^{2+} in hCA IX) .
    • Example SAR Table :
DerivativePyrazole SubstituentThiophene ModificationIC50_{50} (hCA IX)
Parent4-phenylNone85 nM
Analog A4-(4-F-phenyl)5-NO2_232 nM

Q. How can contradictory crystallographic and computational data be resolved?

  • Case Study : If X-ray data shows a planar pyrazole ring while DFT predicts slight puckering:

Validation : Re-refine crystallographic data with SHELXL (check for overfitting via Rfree_{\text{free}}) .

Molecular dynamics : Simulate conformational flexibility (AMBER force field) to assess ring dynamics in solution .

Synchrotron analysis : Collect high-resolution (<1.0 Å) data to resolve electron density ambiguities .

Q. What strategies improve target selectivity in complex biological systems?

  • Methods :

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify off-target binding .
  • Mutagenesis studies : Engineer hCA IX mutants (e.g., Thr200Ala) to validate sulfonamide-Zn2+^{2+} coordination .
  • In silico screening : Generate a selectivity score by docking against homologous proteins (e.g., hCA II vs. IX) .

Q. How can in vivo efficacy be evaluated preclinically?

  • Protocol :

Pharmacokinetics : Administer 10 mg/kg (IV/oral) in murine models; measure plasma half-life via LC-MS/MS .

Xenograft models : Treat HT-29 colorectal tumors (subcutaneous) and monitor tumor volume vs. vehicle control .

Toxicity : Assess liver/kidney function (ALT, BUN) and histopathology post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies between enzyme inhibition and cellular activity data?

  • Hypothesis : Poor membrane permeability may limit intracellular efficacy despite strong in vitro enzyme inhibition.
  • Testing :

  • LogP measurement : Determine octanol/water partitioning (e.g., LogP = 2.1 indicates moderate permeability) .
  • PAMPA assay : Quantify artificial membrane permeability; compare with propranolol (high permeability control) .
  • Structural modification : Introduce ionizable groups (e.g., tertiary amines) to enhance solubility without sacrificing affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.